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Introduction

ES9-17 is a cell-permeable small molecule that serves as a potent and specific inhibitor of

clathrin-mediated endocytosis (CME).[1][2][3] It is an analog of endosidin9 (ES9) but lacks the

protonophore activity, making it a more specific tool for studying CME.[2] ES9-17 functions by

directly targeting the clathrin heavy chain (CHC), a key structural component of the clathrin

coat required for the formation of clathrin-coated pits and vesicles.[1][2] In HeLa cells, ES9-17
has been demonstrated to effectively inhibit the uptake of transferrin, a process known to be

dependent on CME.[1][2] These application notes provide detailed protocols for utilizing ES9-
17 to study CME in HeLa cells, including methods for assessing its impact on transferrin uptake

and cell viability.
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Parameter Value Cell Line Notes

Target
Clathrin Heavy Chain

(CHC)
Human (HeLa)

ES9-17 directly binds

to CHC, inhibiting its

function.[1][2]

Process Inhibited
Clathrin-Mediated

Endocytosis (CME)
Human (HeLa)

Inhibition of CHC

function disrupts the

formation of clathrin-

coated vesicles.[1][2]

EC50 for Transferrin

Uptake Inhibition
17.2 µM HeLa

This concentration

produces a half-

maximal inhibition of

transferrin uptake.

Recommended

Working

Concentration

30 µM HeLa

At this concentration,

a significant reduction

in transferrin uptake is

observed after 30

minutes of treatment.

[2]

Effect on Cell Viability
Non-toxic at effective

concentrations
HeLa

A cell proliferation

assay confirmed that

the inhibition of

transferrin uptake by

ES9-17 is not due to

cytotoxicity.[2]

Experimental Protocols
1. HeLa Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining HeLa cells to

ensure their health and suitability for experimental use.

Materials:
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HeLa cells (ATCC® CCL-2™)

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

0.25% Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

T-75 cell culture flasks

Humidified incubator (37°C, 5% CO2)

Procedure:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%

(v/v) FBS and 1% (v/v) Penicillin-Streptomycin.

Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Transfer

the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth

medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell

pellet in 10-15 mL of complete growth medium in a T-75 flask.

Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5%

CO2. Change the medium every 2-3 days.

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell

monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5

minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium

and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet and seed new flasks at a ratio of 1:4 to 1:8.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol details the procedure for visualizing and quantifying the inhibition of fluorescently-

labeled transferrin uptake in HeLa cells treated with ES9-17.

Materials:

HeLa cells seeded on glass coverslips in a 24-well plate

ES9-17 stock solution (e.g., 10 mM in DMSO)

Serum-free DMEM

Bovine Serum Albumin (BSA)

Alexa Fluor™ 594-conjugated Transferrin (or other suitable fluorescent conjugate)

Paraformaldehyde (PFA), 4% in PBS

DAPI (4',6-diamidino-2-phenylindole) staining solution

Mounting medium

Fluorescence microscope

Procedure:

Cell Seeding: Seed HeLa cells on sterile glass coverslips in a 24-well plate at a density that

will result in 50-70% confluency on the day of the experiment.

Serum Starvation: On the day of the experiment, wash the cells twice with warm serum-free

DMEM. Incubate the cells in serum-free DMEM containing 0.5% BSA for 30 minutes at 37°C

to deplete endogenous transferrin.

Inhibitor Treatment: Prepare a working solution of ES9-17 in serum-free DMEM. A final

concentration of 30 µM is recommended. As a control, prepare a vehicle-only (e.g., 0.3%

DMSO) solution. Aspirate the starvation medium and add the ES9-17 or vehicle solution to

the respective wells. Incubate for 30 minutes at 37°C.
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Transferrin Uptake: Add Alexa Fluor™ 594-conjugated transferrin to each well at a final

concentration of 25 µg/mL. Incubate for 15-30 minutes at 37°C to allow for internalization.

Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-

cold PBS.

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Staining and Mounting: Wash the cells twice with PBS. Stain the nuclei by incubating with

DAPI solution for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides

using a suitable mounting medium.

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images

of both the transferrin and DAPI channels. Quantify the intracellular fluorescence intensity of

transferrin per cell using image analysis software (e.g., ImageJ). Compare the fluorescence

intensity between ES9-17-treated and control cells.

3. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of ES9-17 on HeLa cells.[4][5][6]

Materials:

HeLa cells

Complete growth medium

ES9-17 stock solution

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://bio-protocol.org/exchange/minidetail?id=10711778&type=30
https://www.rsc.org/suppdata/jm/c1/c1jm10277j/c1jm10277j.pdf
https://www.protocols.io/view/cell-viability-assay-mtt-assay-protocol-c3tmynk6.pdf
https://www.benchchem.com/product/b1671241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete growth medium. Incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of ES9-17 in complete growth medium.

Remove the medium from the wells and add 100 µL of the different concentrations of ES9-
17. Include wells with vehicle control and untreated cells. Incubate for the desired treatment

duration (e.g., 24 hours).

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate

for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization

buffer to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of ES9-17
relative to the untreated control cells.
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Caption: Signaling pathway of clathrin-mediated endocytosis and the inhibitory action of ES9-
17.
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Caption: Experimental workflow for assessing the effect of ES9-17 on transferrin uptake in

HeLa cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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